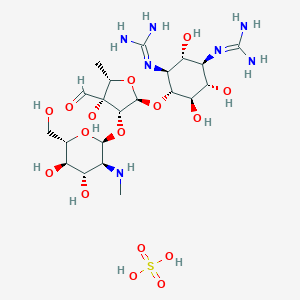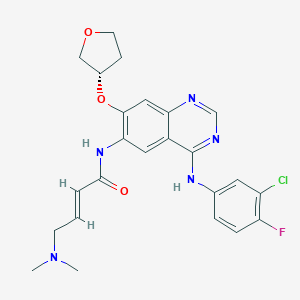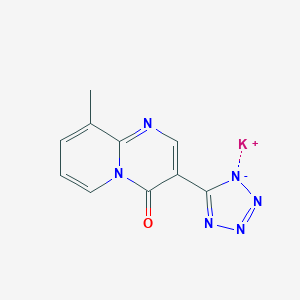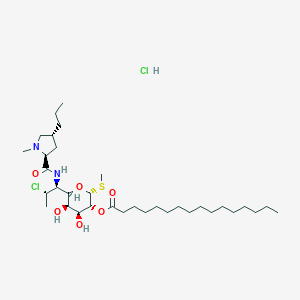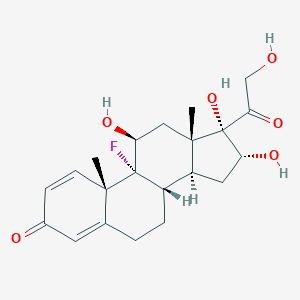
Nystatine A3
Vue d'ensemble
Description
Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
Applications De Recherche Scientifique
Amélioration de la production par mutagenèse UV
Les chercheurs ont utilisé la mutagenèse UV pour améliorer la production de Nystatine A3 . L'étude a consisté à traiter Streptomyces noursei D-3-14, une souche de départ, avec une mutagenèse UV pendant 40 secondes sur trois tours consécutifs . La souche mutante Streptomyces noursei 72-22-1 a été obtenue après l'évaluation de la stabilité génétique . Cette souche mutante présentait une teneur plus élevée en polyfungine B .
Activités fongicides
Lorsqu'on a testé des ingrédients uniques équimolaires de nystatine A1, A3 et de polyfungine B, la polyfugin B a présenté une meilleure activité fongicide que la nystatine A1 et A3 . Ces résultats prometteurs justifient des études métaboliques et biologiques plus approfondies de la polyfugin B, de la this compound et d'autres ingrédients structurellement similaires dans un avenir proche .
Mariculture pharmaceutique
La this compound a été produite avec succès en mer grâce à la mariculture pharmaceutique . Cette étude a commencé par évaluer de nouveaux modèles de flacons de culture, illustrant une prochaine étape vers le développement de bioréacteurs autonomes pour la culture en milieu marin . Grâce à des études pilotes, un système sous-marin a été mis au point pour produire de manière rentable des cultures qui ont donné 200 mg de nystatine par déploiement .
Nanomiseen pour une efficacité accrue
La nystatine nanométriques a montré une inhibition de la croissance in vitro supérieure de C. albicans comparée à la suspension de nystatine conventionnelle
Mécanisme D'action
Target of Action
Nystatin A3, like other polyene antifungal drugs, primarily targets ergosterol , a sterol present in the cell membranes of fungi, most notably Candida species . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The interaction between Nystatin A3 and ergosterol is key to its antifungal activity .
Mode of Action
Nystatin A3 exerts its antifungal effects by disrupting the fungal cell membrane. It acts as a channel-forming ionophore , creating pores in the fungal plasma membrane . The formation of these pores changes the membrane’s permeability, allowing for leakage of intracellular contents, which ultimately leads to cell death . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers .
Biochemical Pathways
The primary antifungal mechanism of Nystatin involves the formation of transmembrane channels that cause the leakage of cellular K+ and Mg2+, eventually leading to the death of the fungal cells . The interactions between Nystatin molecules and ergosterol seem to occur through the conjugated double bonds of the Nystatin molecules .
Pharmacokinetics
This limits its efficacy to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and therapeutic effectiveness.
Result of Action
The result of Nystatin A3’s action at the molecular and cellular level is the disruption of the fungal cell membrane, leading to cell death . This is achieved through the formation of pores in the membrane, which cause leakage of intracellular contents . In addition, Nystatin-induced pore formation is accompanied by strong Nystatin-induced membrane reorganization that depends on membrane lipid composition .
Action Environment
The action of Nystatin A3 is influenced by the biophysical properties and lipid composition of the membrane . For instance, in membranes enriched in a gel-phase forming phospholipid, Nystatin incorporates within the phospholipid-enriched gel domains, where it forms pores able to expand the gel domains . In contrast, in membranes enriched in gel domain forming sphingolipids, Nystatin-induced pore formation occurs through the destabilization of the gel phase .
Safety and Hazards
Nystatin A3, like other nystatins, can cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .
Orientations Futures
Nystatin A3 is a potent antifungal drug with significant toxicity in mammalian organisms . In order to develop a non-toxic and more effective Nystatin A3 formulation, its molecular mechanism of action at the cell membrane needs to be better understood . Future research may focus on understanding the complex mechanism of action of Nystatin A3 and developing safer and more effective formulations .
Analyse Biochimique
Biochemical Properties
Nystatin A3 interacts with various biomolecules, primarily membrane sterols, to exert its antifungal effects . It forms aqueous pores in the fungal cell membrane, leading to leakage of intracellular contents and disruption of electrochemical gradients . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin A3 oligomers .
Cellular Effects
Nystatin A3 has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the cell membrane, leading to leakage of intracellular contents . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Nystatin A3 is complex and involves several steps at the molecular level. It forms and stabilizes aqueous pores in the fungal cell membrane, which are associated with its cytotoxicity . This pore formation is accompanied by strong Nystatin A3-induced membrane reorganization that depends on membrane lipid composition .
Temporal Effects in Laboratory Settings
The effects of Nystatin A3 over time in laboratory settings have been observed in studies. For instance, a study showed that Nystatin A3 exhibited higher therapeutic efficacy over time in white mice with generalized candidiasis .
Metabolic Pathways
Nystatin A3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the synthesis and regulation of membrane sterols
Transport and Distribution
The transport and distribution of Nystatin A3 within cells and tissues are largely dependent on its interaction with membrane sterols . It is believed to incorporate within phospholipid-enriched gel domains, where it forms pores .
Subcellular Localization
The subcellular localization of Nystatin A3 is primarily at the cell membrane, where it interacts with membrane sterols to form pores This localization is crucial for its antifungal activity
Propriétés
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMLQOHQLVORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212205 | |
| Record name | Nystatin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62997-67-5 | |
| Record name | Nystatin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can the glycosylation pattern of Nystatin A3 be modified to generate novel antifungal agents?
A: Yes, research suggests that modifying the glycosylation of polyene macrolides like nystatin A3 holds promise for developing new antifungal drugs []. Increasing the extent of glycosylation through enzymatic or chemical methods could potentially reduce toxicity while maintaining or improving antifungal activity. This approach is particularly relevant for addressing the side effects associated with existing polyene antifungals.
Q2: What are the implications of identifying novel sugar components in polyene macrolides like Nystatin A3?
A: Discovering a novel sugar component like 2,6-dideoxy-L-ribohexopyranose in Nystatin A3 [] broadens our understanding of polyene macrolide biosynthesis and structural diversity. This finding suggests the existence of specialized glycosyltransferases in the producing organism, opening avenues for bioengineering efforts to generate new polyene analogues with tailored sugar moieties for improved pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


